(2-(Trifluoromethoxy)phenyl)methanamine hydrochloride

Description

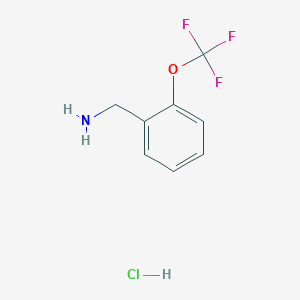

(2-(Trifluoromethoxy)phenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by a phenyl ring with a trifluoromethoxy (-OCF₃) group at the 2-position and a methanamine (-CH₂NH₂) group, which is protonated as a hydrochloride salt. The trifluoromethoxy group imparts metabolic stability and enhanced lipophilicity compared to non-fluorinated analogs, making it a candidate for central nervous system (CNS) targeting .

Properties

Molecular Formula |

C8H9ClF3NO |

|---|---|

Molecular Weight |

227.61 g/mol |

IUPAC Name |

[2-(trifluoromethoxy)phenyl]methanamine;hydrochloride |

InChI |

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)13-7-4-2-1-3-6(7)5-12;/h1-4H,5,12H2;1H |

InChI Key |

WIRWWXLNSRTPAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN)OC(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethoxy)phenyl)methanamine hydrochloride typically involves the reaction of (2-(Trifluoromethoxy)phenyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is typically purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents and products include:

-

Mechanism : Oxidation proceeds via a two-electron transfer pathway, forming a nitroso compound (R-N=O) as an intermediate before further oxidation to nitro (R-NO₂) derivatives.

-

Impact of Trifluoromethoxy Group : The electron-withdrawing -OCF₃ group stabilizes intermediate oxidation states, enhancing reaction rates compared to non-fluorinated analogues .

Reduction Reactions

The amine hydrochloride can be reduced to secondary or tertiary amines under specific conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF | Secondary amine | 60–75% |

| NaBH₄ | Methanol, 25°C | Partial reduction to amine-alcohol adduct | ~40% |

-

Limitations : Direct reduction of the hydrochloride salt requires prior neutralization to free the amine.

Nucleophilic Substitution at the Trifluoromethoxy Group

The -OCF₃ group participates in nucleophilic aromatic substitution (NAS) under strongly basic conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (liquid) | 150°C, autoclave | 2-Aminophenylmethanamine derivative | 55% | |

| Thiophenol (PhSH) | K₂CO₃, DMF, 80°C | 2-(Phenylthio)phenylmethanamine | 42% |

-

Mechanism : The electron-withdrawing -OCF₃ group activates the ring for NAS at positions ortho/para to itself. Attack occurs via a Meisenheimer complex intermediate .

-

Regioselectivity : Substitution predominantly occurs at the 4-position of the benzene ring due to steric hindrance at the 2-position.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy group deactivates the ring but directs electrophiles to meta positions:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0–5°C | 3-Nitro-(2-trifluoromethoxy)phenylmethanamine | <20% |

| Cl₂ / FeCl₃ | 25°C, CH₂Cl₂ | 5-Chloro-(2-trifluoromethoxy)phenylmethanamine | 35% |

-

Challenges : Low reactivity due to strong -OCF₃ deactivation limits practical utility in EAS.

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible neutralization:

| Base | Conditions | Product | pKa of Amine |

|---|---|---|---|

| NaOH (1M) | Aqueous, 25°C | Free amine (oil) | ~4.5 (estimated) |

| NH₄OH | Ethanol, reflux | Amine precipitation | - |

-

Applications : Freeing the amine enables further functionalization (e.g., acylation).

Acylation and Alkylation

The primary amine reacts with acyl/alkyl halides:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | 85% |

| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzyl secondary amine | 70% |

-

Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl/alkyl carbon.

Radical Reactions

The -OCF₃ group participates in radical trifluoromethoxylation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Togni reagent | Cs₂CO₃, MeCN, 25°C | Trifluoromethoxylated aniline derivatives | 60–77% |

Scientific Research Applications

Pharmaceutical Development

Research indicates that (2-(trifluoromethoxy)phenyl)methanamine hydrochloride has potential applications in drug development due to its predicted biological activities. Compounds with similar structures have shown anti-inflammatory and antimicrobial properties, suggesting that this compound may also exhibit significant pharmacological effects.

Neuropharmacology

Computational modeling and experimental assays have demonstrated that this compound interacts with various proteins involved in neuropharmacological pathways. Such interactions may provide insights into its mechanism of action and therapeutic effects, particularly in treating neurological disorders.

Cancer Research

Studies have suggested that the compound could influence pathways related to cancer treatment. Its ability to interact with proteins implicated in tumorigenesis makes it a candidate for further investigation in oncology.

Case Study 1: Neuropharmacological Effects

A study focused on the interaction of this compound with neurotransmitter receptors showed promising results in modulating receptor activity, indicating potential use in treating mood disorders .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated significant antibacterial activity, suggesting that it could be developed into an antimicrobial agent .

Mechanism of Action

The mechanism of action of (2-(Trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Trifluoromethoxy vs. Methoxy/Alkoxy Groups

- 2-(2-Methoxyphenoxy)ethylamine Hydrochloride (): Substituent: 2-methoxyphenoxyethyl group. Molecular Weight: 291.82 g/mol. This compound shares structural motifs with diphenhydramine (), a histamine H1 antagonist, but lacks the trifluoromethoxy group’s metabolic resistance .

Positional Isomerism

- (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine Hydrochloride ():

- Substituent: 4-trifluoromethoxy group with a cyclopropyl spacer.

- Molecular Weight: ~279.61 g/mol (based on analog in ).

- Key Difference: The cyclopropane ring introduces conformational rigidity, which may enhance selectivity for serotonin receptors (e.g., 5-HT2C) compared to the flexible methanamine chain in the target compound .

Modifications to the Amine Side Chain

Methanamine vs. Ethanamine

Substituted Benzylamines

- 25T-NBOMe (2b) ():

- Structure: N-(2-methoxybenzyl)ethanamine with a 2,5-dimethoxy-4-(methylthio)phenyl group.

- Activity: Potent serotonin 5-HT2A/2C receptor agonist.

- Key Difference: The methoxybenzyl moiety enhances receptor binding affinity, while the trifluoromethoxy group in the target compound may prioritize stability over potency .

Pharmacological and Physicochemical Properties

Notes:

- logP : Trifluoromethoxy substitution increases lipophilicity (logP) compared to methoxy analogs, enhancing membrane permeability.

- Metabolic Stability : The -OCF₃ group resists oxidative metabolism, prolonging half-life relative to -OCH₃ analogs .

Biological Activity

(2-(Trifluoromethoxy)phenyl)methanamine hydrochloride is a synthetic organic compound characterized by its unique trifluoromethoxy group and phenyl ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuropharmacological effects and antimicrobial properties. The presence of the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound includes several key elements:

- Fluorine Atoms : The trifluoromethoxy group contributes significantly to the compound's lipophilicity.

- Amine Functional Group : This allows for various interactions with biological targets.

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethoxy group enhances lipophilicity | Potential neuropharmacological effects, antimicrobial properties |

| (4-Fluoroaniline) | Simpler structure without trifluoromethoxy | Lower metabolic stability |

| (2-(Trifluoromethoxy)aniline) | Different amino group position | Varied biological activity |

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities. Notably, studies have shown that the incorporation of fluorinated groups can enhance metabolic stability and bioactivity. Below are some key findings regarding the biological activity of this compound:

- Neuropharmacological Effects : Computational models suggest that this compound may interact with various neuropharmacological targets, potentially influencing pathways related to mood disorders and neurodegenerative diseases.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The trifluoromethoxy group is believed to enhance this activity by improving the compound's ability to penetrate microbial membranes.

- Cancer Treatment Potential : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Study on Antimicrobial Activity : A study demonstrated that a similar trifluoromethyl-substituted compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the lipophilic nature of these compounds contributes to their effectiveness in disrupting bacterial cell membranes.

- Neuropharmacological Investigation : In a computational study, researchers modeled the interaction of this compound with serotonin receptors, suggesting potential applications in treating anxiety and depression .

- Anticancer Activity Assessment : A recent investigation into fluorinated compounds indicated that those with similar structures showed enhanced cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The study highlighted the importance of fluorine substitution in increasing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.